molecular formula C14H19FO9 B1334750 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride CAS No. 4163-44-4

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

Cat. No. B1334750
CAS RN: 4163-44-4
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-HTOAHKCRSA-N
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Description

2,3,4,6-Tetra-O-Acetyl-alpha-D-galactopyranosyl fluoride is a compound that serves as a key intermediate in the synthesis of various glycosidic molecules. It is particularly relevant in the context of creating inhibitors for enzymes like alpha-2-L-fucosyl transferase, which are important in the study of biological processes and potential therapeutic interventions.

Synthesis Analysis

The synthesis of related compounds involves the use of acetylated galactopyranosyl bromides and chlorides as intermediates. For instance, 2,3,4-Tri-O-acetyl-6-O-(chloroacetyl)-alpha-D-galactopyranosyl bromide has been prepared and used to synthesize more complex saccharides by condensation with other acetylated sugars . This suggests that similar methods could be employed to synthesize the alpha-D-galactopyranosyl fluoride derivative by substituting the appropriate leaving group with a fluoride source.

Molecular Structure Analysis

The crystal structure of a closely related compound, 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-beta-D-galactopyranoside, has been determined to be triclinic with specific cell dimensions and angles. The sugar molecules in this structure adopt chair conformations, which is a common and stable form for pyranose rings. Deviations in the atoms from the plane of the pyranose ring are noted, which could influence the reactivity and interactions of the molecule .

Chemical Reactions Analysis

The reactivity of acetylated galactopyranosyl derivatives is highlighted by their ability to form more complex saccharides through selective condensation reactions. The presence of acetyl and chloroacetyl groups allows for selective deprotection and further reaction to yield trisaccharides and potentially higher oligosaccharides . This indicates that the tetra-acetyl-alpha-D-galactopyranosyl fluoride would likely be reactive in glycosylation reactions, where it could be used to introduce a fluorinated sugar moiety into larger structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride are not detailed in the provided papers, we can infer from the related structures that such compounds are likely to be crystalline solids with defined melting points. The acetyl groups contribute to the stability of the molecule and may influence its solubility in organic solvents. The presence of the fluorine atom would affect the molecule's reactivity, potentially making it a good leaving group in nucleophilic substitution reactions .

Scientific Research Applications

1. Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside

  • Application Summary: This compound is used in carbohydrate chemistry, particularly as a dipolarophile component in 1,3-dipolar cycloaddition reactions for the synthesis of different triazole or isoxazole derivatives .
  • Methods of Application: The synthesis involves the reaction of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
  • Results: The reaction results in the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside .

2. Deacylation of Glucose, Galactose, and Mannose Pentaacetates

  • Application Summary: This compound is used in the deacylation of glucose, galactose, and mannose pentaacetates .
  • Methods of Application: The deacylation is carried out in the presence of ZnCl2 or AlCl3 .
  • Results: The product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose, is isolated .

3. Organic Condensation Reagent

  • Application Summary: This compound is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes are not specified in the source .

4. Synthesis of Carbohydrates

  • Application Summary: This compound is essential in the synthesis of carbohydrates, including proteoglycans and glycolipids .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Its prospective role extends to the creation of pharmaceuticals targeting ailments associated with carbohydrate metabolism disorders .

5. Synthesis of Quinoline-Based Glycoconjugates

  • Application Summary: This compound is used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
  • Methods of Application: The synthesis involves the reaction of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
  • Results: The reaction results in the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside .

6. Pharmaceutical Intermediate

  • Application Summary: This compound has special chemical properties and medicinal activity, and is an intermediate for many medicines and pesticides . It can also be used as a hair dye aid, polymer stabilizer, and antioxidant and anti-fog agent for photosensitive materials .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Its application prospects are very broad .

7. Synthesis of Quinoline-Based Glycoconjugates

  • Application Summary: This compound is used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
  • Methods of Application: The synthesis involves the reaction of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
  • Results: The reaction results in the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside .

8. Pharmaceutical Intermediate

  • Application Summary: This compound has special chemical properties and medicinal activity, and is an intermediate for many medicines and pesticides . It can also be used as a hair dye aid, polymer stabilizer, and antioxidant and anti-fog agent for photosensitive materials .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Its application prospects are very broad .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385061
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

CAS RN

4163-44-4
Record name α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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